Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate
Description
Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate is a spirocyclic compound featuring a fused bicyclic system with a 5-membered oxolane ring (oxygen-containing) and a 5-membered carbocyclic ring (spiro[3.5] framework). The compound includes a methyl ester group at position 7 and a double bond (non-7-ene), contributing to its unique reactivity and stereochemical properties. Spiro compounds like this are critical in medicinal chemistry as synthetic intermediates, chiral building blocks, and bioactive scaffolds due to their conformational rigidity and diverse substitution patterns .
Properties
IUPAC Name |
methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)8-3-6-10(13-7-8)4-2-5-10/h3H,2,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPXVAXTIQKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2(CCC2)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Reaction Conditions: The reaction conditions for the synthesis may include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide. The reaction temperature is usually maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group to form amides or thioesters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres.
Scientific Research Applications
Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It finds applications in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate and related spiro compounds:
Key Comparative Analyses
Spiro Ring Size and Strain
- [3.5] vs. [3.4] Systems : The target compound’s [3.5] spiro system (5-membered oxolane + 5-membered carbocycle) offers reduced ring strain compared to [3.4] systems (e.g., methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate), enhancing thermodynamic stability .
- [3.5] vs. [4.4] Systems: Larger spiro systems (e.g., [4.4] in Ethyl 2-azaspiro[4.4]nonane-7-carboxylate) exhibit greater conformational flexibility but lower steric hindrance, affecting binding affinity in pharmacological contexts .
Functional Group Impact
- Oxa vs. Aza Rings: The target’s oxa ring (oxygen) enables hydrogen bonding, whereas aza analogs (e.g., Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate) exhibit basicity, influencing solubility and reactivity in acidic environments .
- Ester Variations: Methyl esters (target) are less lipophilic than ethyl esters (e.g., Ethyl 2-azaspiro[4.4]nonane-7-carboxylate), impacting membrane permeability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
